2-Bromo-1-(6-bromopyridin-2-yl)ethanone

Vue d'ensemble

Description

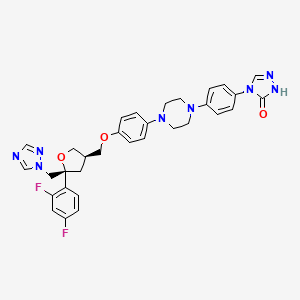

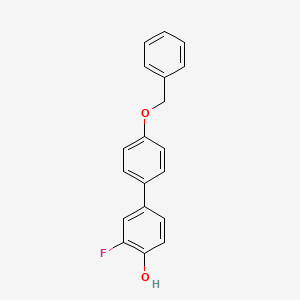

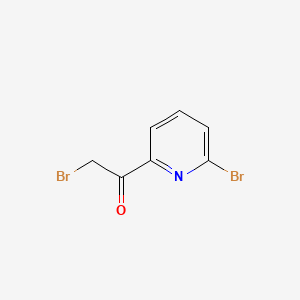

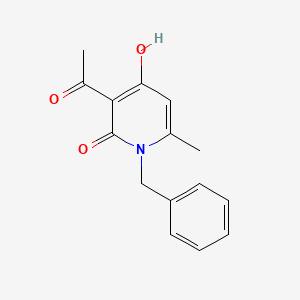

“2-Bromo-1-(6-bromopyridin-2-yl)ethanone” is a chemical compound with the molecular formula C7H5Br2NO . It has a molecular weight of 278.93 . The compound appears as a yellow solid .

Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(6-bromopyridin-2-yl)ethanone” consists of a pyridine ring attached to an ethanone group with bromine atoms at the 2nd position of the ethanone and the 6th position of the pyridine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1-(6-bromopyridin-2-yl)ethanone” are not fully detailed in the available sources. It is known to be a yellow solid , but other properties such as density, boiling point, and melting point are not specified .Applications De Recherche Scientifique

Brominated Flame Retardants

A critical review summarizes the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. It highlights the increasing application of NBFRs and calls for more research on their occurrence, environmental fate, and toxicity. This review reports on the need for optimized analytical methods to include all NBFRs and further research on indoor environments, emission sources, and potential leaching. High concentrations of specific NBFRs, including 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and decabromodiphenyl ethane (DBDPE), are often reported, raising concerns about their environmental impact (Zuiderveen, Slootweg, & de Boer, 2020).

Environmental Toxicology of Brominated Compounds

The review on 2,4,6-Tribromophenol, a widely produced brominated phenol, covers its concentrations in the environment, toxicokinetics, and toxicodynamics. It points out the ubiquity of 2,4,6-tribromophenol in the environment due to its multiple sources, including as an intermediate in the synthesis of brominated flame retardants and as a natural product of some aquatic organisms. The need for more research on its environmental impact and health risks is emphasized (Koch & Sures, 2018).

Synthesis of Bromobiphenyl Compounds

A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, is reported. This study addresses the absence of an easily performed synthesis and proposes a practical pilot-scale method, highlighting the relevance of such brominated compounds in pharmaceutical manufacturing (Qiu et al., 2009).

Downstream Processing of Biologically Produced Diols

The review on the recovery and purification of 1,3-propanediol and 2,3-butanediol from fermentation broth discusses the significant cost associated with the separation of these diols in their microbial production. It emphasizes the need for improved methods with regard to yield, purity, and energy consumption, underscoring the industrial and pharmaceutical applications of brominated intermediates in the production of these chemicals (Xiu & Zeng, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-1-(6-bromopyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXDYQVZPQXUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695946 | |

| Record name | 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(6-bromopyridin-2-yl)ethanone | |

CAS RN |

142978-11-8 | |

| Record name | 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)

![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)